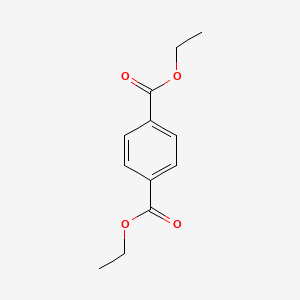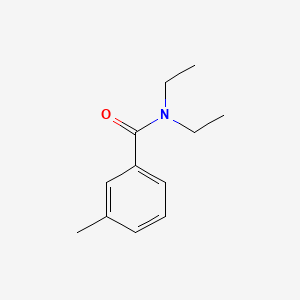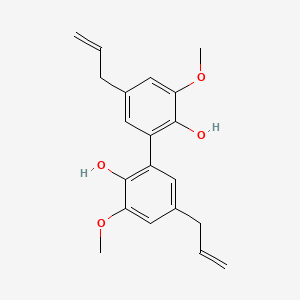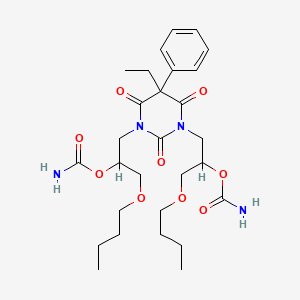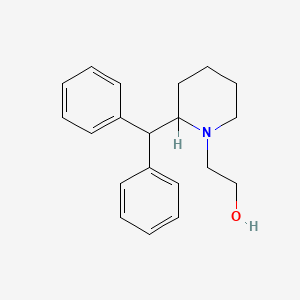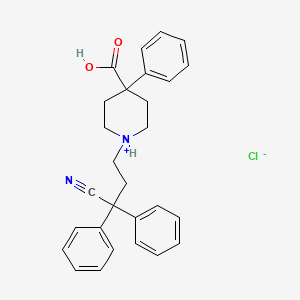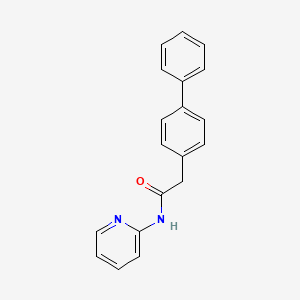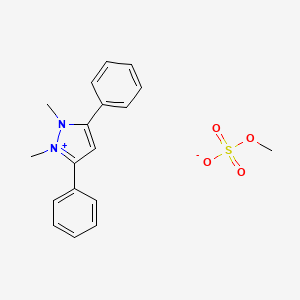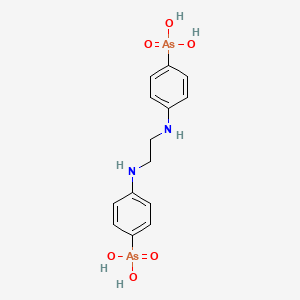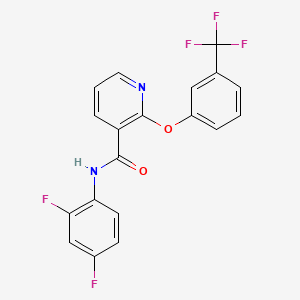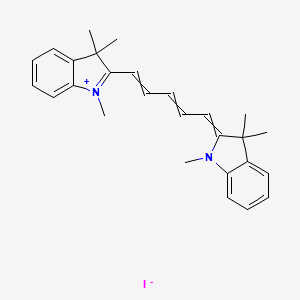
DiIC1(5)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DiIC1(5) is a cationic cyanine dye that penetrates the cytosol of eukaryotic cells . At concentrations below 100 nM, the dye primarily accumulates in mitochondria with active membrane potentials . The intensity of DiIC1(5) stain decreases when cells are treated with reagents that disrupt mitochondrial membrane potential .
Molecular Structure Analysis
DiIC1(5) has a molecular weight of 510.46 . The exact molecular structure can be found in the referenced material .Chemical Reactions Analysis
DiIC1(5) is used as a signal-off fluorescent probe for the detection of mitochondrial membrane potential disruption . It accumulates in mitochondria and its fluorescence intensity decreases when the mitochondrial membrane potential is disrupted .Physical And Chemical Properties Analysis
The approximate excitation and emission peaks of DiIC1(5) are 638 nm and 658 nm, respectively . Cells labeled with DiIC1(5) can be analyzed by flow cytometry using 633 nm excitation and far red emission, and by fluorescence microscopy using standard filters for Alexa Fluor 633 dye .科学的研究の応用
ミトコンドリア膜電位測定
DiIC1(5)は、ミトコンドリア膜電位の研究で広く用いられています . 真核細胞の細胞質に浸透し、活性のある膜電位を持つミトコンドリアに主に蓄積されます . CCCPなどのミトコンドリア膜電位を乱す試薬で処理すると、DiIC1(5)の染色強度は低下します .
アポトーシス研究
アポトーシスに伴い、膜電位の変化が研究されてきました . MitoProbe™ DiIC1(5)アッセイキットは、シアニン色素DiIC1(5)とCCCPの溶液を提供し、ミトコンドリア膜電位の研究に使用されます . アポトーシス細胞における膜電位の消失は、赤外線チャネルでの蛍光シグナルの減少として反映されます .
フローサイトメトリー
DiIC1(5)で染色された細胞は、赤色励起と遠赤色発光を用いてフローサイトメトリーで可視化できます . この試薬は、青色励起のプロピジウムヨウ化物やアネキシンV–Alexa Fluor 488色素などの他の試薬と組み合わせることができ、生存率とアポトーシスの多パラメータ研究に使用できます .
蛍光顕微鏡
DiIC1(5)の励起および発光のピークは、それぞれ約638 nmおよび658 nmです . DiIC1(5)で標識された細胞は、Alexa Fluor 633色素用の標準フィルターを使用して蛍光顕微鏡で解析できます .
細胞生存率研究
DiIC1(5)色素とアネキシンVコンジュゲートを組み合わせると、他の一般的な色素で得られた結果と比較して、サブポピュレーションの分解能が向上します . これにより、細胞の生存率を研究するための貴重なツールとなります。
薬物応答研究
DiIC1(5)は、カンプトテシンなどの薬物に対する細胞の応答を研究するために使用されてきました . 薬物処理後、細胞をDiIC1(5)、アネキシンV–Alexa Fluor 488色素、およびプロピジウムヨウ化物で染色しました . その結果、アネキシンV陽性細胞とプロピジウムヨウ化物陽性細胞のほとんどが、DiIC1(5)蛍光の減少を示しました .
作用機序
Target of Action
DiIC1(5), also known as 1,1′,3,3,3′,3′-hexamethylindodicarbo-cyanine iodide, primarily targets the mitochondria of eukaryotic cells . The mitochondria are essential organelles that play a crucial role in energy production, cell signaling, and apoptosis.
Mode of Action
DiIC1(5) is a cationic cyanine dye that penetrates the cytosol of eukaryotic cells . At concentrations below 100 nM, the dye accumulates primarily in mitochondria with active membrane potentials . The accumulation of DiIC1(5) in the mitochondria is dependent on the membrane potential, and its staining intensity decreases when cells are treated with reagents that disrupt mitochondrial membrane potential, such as CCCP .
Biochemical Pathways
The primary biochemical pathway affected by DiIC1(5) is the mitochondrial membrane potential . Changes in the mitochondrial membrane potential have been studied in association with apoptosis . Therefore, DiIC1(5) can be used to study the role of mitochondria in apoptosis and other cellular processes.
Pharmacokinetics
It is known that the compound can penetrate the cytosol of eukaryotic cells and accumulate in mitochondria with active membrane potentials . The dye’s staining intensity decreases when the mitochondrial membrane potential is disrupted .
Result of Action
The primary result of DiIC1(5)'s action is a change in the fluorescence intensity of mitochondria, which can be visualized by flow cytometry with red excitation and far-red emission . This change in fluorescence intensity is indicative of changes in the mitochondrial membrane potential, which can be associated with processes such as apoptosis .
Action Environment
The action of DiIC1(5) can be influenced by various environmental factors. For instance, the presence of reagents that disrupt the mitochondrial membrane potential, such as CCCP, can decrease the staining intensity of DiIC1(5) .
将来の方向性
生化学分析
Biochemical Properties
DiIC1(5) penetrates the cytosol of eukaryotic cells . At concentrations below 100 nM, DiIC1(5) accumulates primarily in mitochondria with active membrane potentials . The stain intensity of DiIC1(5) decreases when cells are treated with reagents that disrupt mitochondrial membrane potential, such as CCCP .
Cellular Effects
DiIC1(5) has significant effects on various types of cells and cellular processes. It influences cell function by indicating the health of the cell . The dye’s accumulation in mitochondria can be used as an indicator of active membrane potentials .
Molecular Mechanism
The mechanism of action of DiIC1(5) involves its accumulation in mitochondria based on membrane potential . The dye’s fluorescence intensity decreases when the mitochondrial membrane potential is disrupted, such as by the action of CCCP .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of DiIC1(5) can change over time. For instance, the stain intensity of DiIC1(5) decreases when cells are treated with reagents that disrupt mitochondrial membrane potential
Metabolic Pathways
DiIC1(5) is involved in the metabolic pathway related to the mitochondrial membrane potential
Transport and Distribution
DiIC1(5) is transported into the cytosol of eukaryotic cells . It accumulates primarily in mitochondria with active membrane potentials
Subcellular Localization
DiIC1(5) localizes to the mitochondria based on its membrane potential . This localization is useful for indicating cell health as well as for localization
特性
| { "Design of the Synthesis Pathway": "The synthesis of DiIC1(5) can be achieved through a multistep process involving the reaction of several starting materials.", "Starting Materials": [ "1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)", "1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE)", "1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate (DiI)" ], "Reaction": [ "1. DiI is reacted with DOPE in a 1:1 molar ratio in chloroform to form DiIC1(5) intermediate.", "2. DPPE is added to the reaction mixture in a 1:1 molar ratio and the mixture is stirred at room temperature for several hours.", "3. The resulting product is purified by column chromatography using a silica gel column and eluting with a mixture of chloroform and methanol." ] } | |
CAS番号 |
36536-22-8 |
分子式 |
C27H31IN2 |
分子量 |
510.5 g/mol |
IUPAC名 |
(2E)-1,3,3-trimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole;iodide |
InChI |
InChI=1S/C27H31N2.HI/c1-26(2)20-14-10-12-16-22(20)28(5)24(26)18-8-7-9-19-25-27(3,4)21-15-11-13-17-23(21)29(25)6;/h7-19H,1-6H3;1H/q+1;/p-1 |
InChIキー |
UANMYOBKUNUUTR-UHFFFAOYSA-M |
異性体SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3C)(C)C)C)C.[I-] |
SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.[I-] |
正規SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.[I-] |
外観 |
Solid powder |
その他のCAS番号 |
36536-22-8 |
ピクトグラム |
Irritant |
純度 |
>98% (or refer to the Certificate of Analysis) |
関連するCAS |
48221-03-0 (Parent) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
1,1',3,3,3',3'-hexamethylindodicarbocyanine 1,1',3,3,3',3'-hexamethylindodicarbocyanine iodide 1,1'-HIDC |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





